Methyl 3-cyanopyridine-2-carboxylate
Overview
Description
“Methyl 3-cyanopyridine-2-carboxylate” is an organic compound with the molecular formula C8H6N2O2 and a molecular weight of 162.15 .
Synthesis Analysis
While specific synthesis methods for “Methyl 3-cyanopyridine-2-carboxylate” were not found, related compounds have been synthesized using various methods . For instance, trifluoromethylpyridines, which share a similar structure, have been synthesized for use in agrochemical and pharmaceutical ingredients . Another related compound, methyl (2 R* ,3 R* )-3-aryl (pyridyl)-5-oxopyrrolidine-2-carboxylates, was synthesized based on the neutralization reaction of diastereohomogeneous dimethyl (2 R* ,3 R* )-3-aryl (pyridyl)glutamate hydrochlorides .Molecular Structure Analysis
The molecular structure of “Methyl 3-cyanopyridine-2-carboxylate” consists of a pyridine ring with a carboxylate group at the 2-position and a cyano group at the 3-position .Physical And Chemical Properties Analysis
“Methyl 3-cyanopyridine-2-carboxylate” is a light-red to brown solid . More specific physical and chemical properties were not found in the search results.Scientific Research Applications
Method of Application
In one study, a structurally related molecule, “methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate”, was synthesized based on the reported anti-inflammatory activity of another molecule . The synthesis involved dissolving “methyl 2-chloro nicotinoate” and “methyl thioglycolate” in anhydrous DMF, adding potassium carbonate, and heating the reaction mixture to 100 °C under an atmosphere of nitrogen for 21 hours . The reaction mixture was then cooled and poured into water, and the aqueous solution was extracted with ethyl acetate .
Results or Outcomes
The desired product, “methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate”, was obtained as brown crystals with a yield of 60.0% . The compound was characterized using various analytical techniques, including mass spectrometry and infrared spectroscopy .
Application in Antiproliferative Activity Research
“Methyl 3-cyanopyridine-2-carboxylate” and its derivatives have been studied for their antiproliferative activity .
Method of Application
In a study, sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3-(3-oxo-3H-benzo[f]chromen-2-yl)prop-1-en-1-olate were prepared and reacted with 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides to produce 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives . The reaction yielded 2-oxo-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitriles and 2-oxo-hexahydroquinoline-3-carbonitriles .
Results or Outcomes
The results revealed that the pyridine derivatives have promising antitumor activity against liver carcinoma cell line (HEPG2), compared to the reference drug, doxorubicin . The pyridine derivatives 5c and 5d (IC 50 = 1.46, 7.08 µM, respectively) showed significant activity .
Application in Antitumor Activity Research
“Methyl 3-cyanopyridine-2-carboxylate” and its derivatives have been studied for their antitumor activity .
Method of Application
In a study, sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate and sodium 3-oxo-3-(3-oxo-3H-benzo[f]chromen-2-yl)prop-1-en-1-olate were prepared and reacted with 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides to produce 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives . The reaction yielded 2-oxo-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitriles and 2-oxo-hexahydroquinoline-3-carbonitriles .
Results or Outcomes
The results revealed that the pyridine derivatives have promising antitumor activity against liver carcinoma cell line (HEPG2), compared to the reference drug, doxorubicin . The pyridine derivatives 5c and 5d (IC 50 = 1.46, 7.08 µM, respectively) showed significant activity .
properties
IUPAC Name |
methyl 3-cyanopyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-12-8(11)7-6(5-9)3-2-4-10-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWKMHTZRPFQCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508781 | |
Record name | Methyl 3-cyanopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30508781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-cyanopyridine-2-carboxylate | |
CAS RN |
53940-11-7 | |
Record name | Methyl 3-cyanopyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30508781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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